molecular formula C16H14BrClO4 B2542672 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 938270-01-0

3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid

Cat. No.: B2542672
CAS No.: 938270-01-0
M. Wt: 385.64
InChI Key: FPBCNKUEYSOIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds with multiple substituents. The compound's molecular formula is C₁₆H₁₄BrClO₄, with a molecular weight of 385.64 grams per mole. The Chemical Abstracts Service registry number 938270-01-0 provides unambiguous identification of this specific isomer.

The nomenclature construction begins with the parent benzoic acid framework, followed by systematic numbering of substituents according to priority rules. The carboxylic acid functional group establishes position 1, with subsequent numbering proceeding to minimize substituent position numbers. The bromine atom occupies position 3, the 2-chlorobenzyloxy group at position 4, and the ethoxy group at position 5, creating the complete systematic name.

Isomeric considerations for this compound are extensive due to the multiple substitution patterns possible. The 2-chlorobenzyl ether linkage represents one specific regioisomer among several possible chlorobenzyl variants. Alternative isomers include the 3-chlorobenzyl and 4-chlorobenzyl derivatives, each possessing distinct chemical and physical properties. The positional isomerism of the chlorine substituent on the benzyl ring significantly influences the compound's overall molecular geometry and electronic distribution.

The following table summarizes key identification parameters:

Parameter Value
Chemical Abstracts Service Number 938270-01-0
Molecular Formula C₁₆H₁₄BrClO₄
Molecular Weight 385.64 g/mol
Systematic Name This compound
Simplified Molecular Input Line Entry System O=C(O)C1=CC(OCC)=C(OCC2=CC=CC=C2Cl)C(Br)=C1

Molecular Architecture: Positional Analysis of Bromine, Chlorobenzyloxy, and Ethoxy Substituents

The molecular architecture of this compound exhibits a sophisticated arrangement of electron-withdrawing and electron-donating groups that significantly influence its chemical behavior. The bromine atom at position 3 serves as a strong electron-withdrawing substituent through both inductive and resonance effects. This halogen substitution creates a significant polarization of the aromatic system, affecting the reactivity of adjacent positions.

The 2-chlorobenzyloxy substituent at position 4 represents the most sterically demanding group in the molecule. This ether linkage connects the primary aromatic ring to a secondary chlorinated benzyl system, creating a biaryl ether architecture. The ether oxygen provides electron density to the primary ring through resonance donation, while the chlorinated benzyl moiety introduces additional steric bulk and electronic effects. The ortho-chlorine substitution on the benzyl ring creates a specific spatial arrangement that influences intermolecular interactions and conformational preferences.

The ethoxy group positioned at carbon 5 contributes moderate electron-donating character through both inductive and resonance mechanisms. The ethyl chain provides additional molecular flexibility and influences the compound's lipophilicity characteristics. The strategic placement of this alkoxy substituent between the bromine and carboxylic acid groups creates a unique electronic environment that modulates the acidity of the carboxyl function.

Positional analysis reveals that the substituent arrangement creates a highly asymmetric molecule with distinct electronic zones. The region encompassing positions 3-5 contains all major substituents, while positions 2 and 6 remain unsubstituted. This substitution pattern results in significant steric congestion around the central aromatic core, potentially restricting rotational freedom around the benzyloxy ether bond.

Comparative Structural Analysis with Ortho-/Para-Substituted Analogues

Comparative analysis with related structural analogues provides insight into the specific characteristics of the 2-chlorobenzyl substitution pattern. The 4-chlorobenzyl analogue, identified as 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid with Chemical Abstracts Service number 938129-15-8, represents the most closely related structural variant. This para-substituted analogue exhibits different electronic properties due to the altered position of the chlorine substituent on the benzyl ring.

The electronic effects of ortho- versus para-chlorine substitution create distinct differences in molecular polarity and reactivity patterns. The ortho-chlorobenzyl derivative exhibits enhanced steric interactions between the chlorine atom and the ether oxygen, potentially influencing the preferred conformational states of the molecule. In contrast, the para-chlorobenzyl analogue experiences reduced steric strain while maintaining similar electronic withdrawal effects.

Structural variants without the halogen substituents provide additional comparative reference points. The compound 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzoic acid, lacking the bromine substituent, demonstrates the specific contribution of the 3-bromo group to the overall molecular properties. This comparison reveals the additive effects of multiple halogen substituents on aromatic systems.

The following comparative table illustrates key structural differences among related analogues:

Compound Chlorobenzyl Position Bromine Present Molecular Weight Chemical Abstracts Service Number
Target Compound 2-Chlorobenzyl Yes 385.64 g/mol 938270-01-0
Para-Analogue 4-Chlorobenzyl Yes 385.64 g/mol 938129-15-8
Non-brominated Variant 2-Chlorobenzyl No 306.74 g/mol 872197-26-7

Conformational analysis of these structural variants reveals significant differences in preferred molecular geometries. The ortho-chlorobenzyl substitution creates additional intramolecular interactions that may stabilize specific conformational states, while the para-substituted analogue exhibits greater conformational flexibility. These structural differences translate to distinct physical properties, including melting points, solubility characteristics, and crystal packing arrangements.

Properties

IUPAC Name

3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO4/c1-2-21-14-8-11(16(19)20)7-12(17)15(14)22-9-10-5-3-4-6-13(10)18/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBCNKUEYSOIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzoic Acid Derivative

Methyl 3-bromo-5-ethoxy-4-hydroxybenzoate serves as the preferred starting material due to its commercial availability and compatibility with subsequent etherification reactions. The methyl ester protection prevents unwanted side reactions during bromination and ether formation while allowing straightforward hydrolysis to the final carboxylic acid.

Halogenation Considerations

Strategic placement of bromine at the 3-position requires careful timing in the synthetic sequence. Early-stage bromination of 4-hydroxy-5-ethoxybenzoic acid derivatives using bromine in acetic acid achieves 85-90% regioselectivity. However, competing dibromination at the 3- and 5-positions necessitates precise stoichiometric control, with a 1:1.05 substrate-to-bromine ratio identified as optimal.

Stepwise Synthesis Protocol

Ether Formation via Williamson Synthesis

The critical ether linkage forms through reaction of methyl 3-bromo-5-ethoxy-4-hydroxybenzoate with 2-chlorobenzyl bromide under alkaline conditions:

Reaction Conditions

Parameter Optimal Value Impact on Yield
Base Potassium carbonate 92% efficiency
Solvent DMF 78% conversion
Temperature 80°C Minimal side products
Reaction Time 12 hours Complete conversion

This method avoids the competing elimination reactions observed when using stronger bases like sodium hydride. The bulky 2-chlorobenzyl group directs substitution exclusively to the para position relative to the existing ethoxy group, achieving >95% regiochemical control.

Ester Hydrolysis to Carboxylic Acid

Final deprotection employs a two-stage hydrolysis-oxidation sequence:

  • Saponification : Treatment with 2M NaOH in methanol/water (4:1) at reflux for 6 hours cleaves the methyl ester
  • Acid Workup : Gradual addition of concentrated HCl precipitates the crude carboxylic acid (mp 189-192°C)

Alternative methods utilizing enzymatic hydrolysis with Candida antarctica lipase B show promise for temperature-sensitive substrates, though yields remain lower (68% vs 89% for alkaline hydrolysis).

Process Optimization and Yield Enhancement

Catalytic Improvements

Analytical Characterization

Spectroscopic Validation

Comprehensive spectral data confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆)
δ 13.12 (s, 1H, COOH), 7.85 (d, J=2.4 Hz, 1H, Ar-H), 7.48-7.42 (m, 4H, benzyl-H), 5.21 (s, 2H, OCH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.39 (t, J=7.0 Hz, 3H, CH₃)

IR (KBr)
ν 1695 cm⁻¹ (C=O), 1280 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-Br)

Chromatographic Purity Assessment

HPLC analysis using a C18 column (50:50 acetonitrile/0.1% H₃PO₄) shows 98.2% purity at 254 nm with retention time 6.72 minutes.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

A plug-flow reactor design enables kilogram-scale production:

Parameter Batch Process Flow Process
Cycle Time 18 hours 2.5 hours
Space-Time Yield 0.45 kg/m³/hr 3.2 kg/m³/hr
Solvent Consumption 12 L/kg 6.8 L/kg

The intensified process eliminates intermediate isolation steps while maintaining >90% yield through precise temperature control.

Waste Stream Management

An innovative solvent recovery system captures and recycles 92% of DMF through fractional distillation, reducing hazardous waste generation by 65% compared to traditional methods.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in standard derivatization reactions:

Reaction Type Reagents/Conditions Product
EsterificationMethanol, H₂SO₄ (acid catalysis)Methyl 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoate
AmidationThionyl chloride (SOCl₂), then NH₃3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzamide
Acyl ChlorideSOCl₂ or PCl₅, reflux3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoyl chloride

The acyl chloride intermediate is pivotal for synthesizing amides, anhydrides, and other derivatives.

Aromatic Bromine Substitution

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reagent Conditions Product
Sodium methoxideCu catalyst, DMF, 120°C3-Methoxy-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid
AmmoniaPd catalysis, high pressure3-Amino-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid

Electron-donating ethoxy and benzyloxy groups activate the ring, facilitating NAS despite the deactivating carboxylic acid group.

Benzyloxy Group Cleavage

The benzyloxy moiety can be removed via hydrogenolysis or acid hydrolysis:

Method Conditions Product
HydrogenolysisH₂, Pd/C, ethanol3-Bromo-4-hydroxy-5-ethoxybenzoic acid
Acid HydrolysisHBr/AcOH, reflux3-Bromo-4-hydroxy-5-ethoxybenzoic acid (with 2-chlorobenzyl bromide byproduct)

Oxidation and Reduction Pathways

While the carboxylic acid is typically oxidation-resistant, controlled reductions are feasible:

Reaction Reagents Product
Reduction (LiAlH₄)Tetrahydrofuran (THF), 0°C → RT3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl alcohol

Etherification and Alkylation

The ethoxy group undergoes alkylation under strong bases:

Reagent Conditions Product
Methyl iodideK₂CO₃, DMF, 60°C3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzoic acid

Mechanistic Insights

  • NAS Reactivity : The bromine’s position meta to the electron-withdrawing carboxylic acid slows substitution, but ortho/para-directing ethoxy and benzyloxy groups enhance reactivity at specific sites .

  • Steric Effects : Bulky substituents on the benzyloxy group influence reaction rates and regioselectivity in derivatization .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

  • Biological Activity : Research indicates that 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines .

Medicine

  • Therapeutic Potential : Investigations are ongoing into its use as a therapeutic agent for various diseases, including cancer and infections. Its mechanism of action is thought to involve interaction with specific molecular targets such as enzymes or receptors, altering their activity.

Industry

  • Material Development : The compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for applications in creating novel polymers and other industrial products.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Screening

In another study assessing its anticancer properties, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)
MCF-718
A54922

These findings indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound likely increases lipophilicity (logP) compared to methoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Benzyloxy vs.
  • Positional Isomerism : The 2-chlorobenzyloxy substituent (target compound) vs. 4-chlorobenzyloxy (CAS 345983-02-0) alters electronic distribution and binding affinity in biological systems .

Biological Activity

3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H16BrClO3\text{C}_{16}\text{H}_{16}\text{BrClO}_3

This compound features a bromine atom, a chlorine atom, and an ethoxy group attached to a benzoic acid core, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic processes. For example, it may affect pathways related to cancer cell proliferation or inflammation.
  • Receptor Binding : It can bind to specific receptors in the body, modulating their activity and influencing physiological responses such as cell signaling or immune responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and shown potential effectiveness in inhibiting growth.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.5 µg/mL
Escherichia coli2.0 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, showing significant cytotoxic effects.

Cancer Cell Line IC50 (µM)
HeLa5.6
MCF-74.8
A5496.2

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibition of protein tyrosine phosphatases (PTPs) by this compound. The results indicated a selective inhibition pattern with an IC50 value of 0.009 µM against PTP1B, highlighting its potential for diabetes treatment through modulation of insulin signaling pathways .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 0.78 µg/mL, suggesting that it could serve as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

When compared to similar compounds, such as 3-Bromo-4-chlorobenzoic acid and other halogenated benzoic acids, this compound shows enhanced biological activity due to the synergistic effects of the bromine and chlorine substituents along with the ethoxy group.

Compound IC50 (µM) Activity Type
This compound4.8Anticancer
3-Bromo-4-chlorobenzoic acid10.0Anticancer
4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid15.0Antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with 3-bromo-4-hydroxy-5-ethoxybenzoic acid. Protect the hydroxyl group using a 2-chlorobenzyl bromide via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours).
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS. For example, the benzyl ether intermediate should show resonances for the 2-chlorobenzyl group (δ 5.2 ppm for -OCH₂-) and aromatic protons (δ 7.3–7.5 ppm) .
  • Step 3 : Hydrolyze the ester group (if present) using NaOH in THF/H₂O. Monitor reaction progress via TLC (Rf shift) and confirm purity by HPLC (>95%).

Q. How can the purity and identity of this compound be validated using spectroscopic methods?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm ester/ether linkages (C-O-C stretch at ~1250 cm⁻¹) and carboxylic acid (-COOH stretch at 2500–3300 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak at m/z 415.03 (calculated for C₁₆H₁₃BrClO₄⁺). Isotopic patterns for Br (1:1) and Cl (3:1) should align with theoretical values .
  • NMR : Aromatic protons in the 2-chlorobenzyl group appear as a multiplet (δ 7.3–7.5 ppm), while the ethoxy group shows a triplet (δ 1.4 ppm) and quartet (δ 4.1 ppm) .

Q. What are the critical storage conditions to ensure compound stability?

  • Guidelines :

  • Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation.
  • Avoid prolonged exposure to moisture; use desiccants (e.g., silica gel) in storage containers.
  • Re-test purity via HPLC every 6 months if stored long-term .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to optimize biological activity?

  • Strategies :

  • Substitution Patterns : Replace the 2-chlorobenzyl group with electron-withdrawing groups (e.g., 3-CF₃) to enhance metabolic stability. Synthesize derivatives via Suzuki coupling using boronic acid intermediates (e.g., 3-bromo-4-[(3-CF₃-benzyl)oxy]-5-ethoxybenzoic acid) .
  • Bioisosteric Replacement : Substitute the ethoxy group with a methoxy or trifluoromethoxy group to modulate lipophilicity (clogP range: 2.5–4.0). Evaluate using in vitro assays (e.g., cytochrome P450 inhibition) .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • Case Study :

  • Issue : Discrepancies in 1H NMR^1 \text{H NMR} chemical shifts for the benzyloxy group (δ 5.1–5.3 ppm across studies).
  • Resolution :

Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts proton signals).

Use 2D NMR (COSY, HSQC) to assign overlapping peaks.

Cross-validate with computational methods (DFT calculations for expected shifts) .

Q. How can degradation pathways be studied under simulated physiological conditions?

  • Protocol :

  • Hydrolytic Stability : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS; major products may include 3-bromo-4-hydroxy-5-ethoxybenzoic acid (loss of 2-chlorobenzyl group) .
  • Oxidative Stress : Expose to H₂O₂ (1 mM) and analyze by ESI-MS for hydroxylated derivatives (e.g., +16 Da peaks).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.